molecular formula C14H13NO2 B14699019 Phenyl(pyridin-4-yl)methyl acetate CAS No. 24929-18-8

Phenyl(pyridin-4-yl)methyl acetate

Cat. No.: B14699019
CAS No.: 24929-18-8
M. Wt: 227.26 g/mol
InChI Key: QRFRQXFDNNTMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance within Pyridine (B92270) and Ester Chemistry Frameworks

The molecular architecture of Phenyl(pyridin-4-yl)methyl acetate (B1210297) is a confluence of fundamental structural motifs in organic chemistry: a pyridine ring, a phenyl group, and an ester functional group. The pyridine component, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a degree of basicity and unique electronic properties to the molecule. nih.gov The nitrogen atom's lone pair of electrons, situated in an sp2 hybrid orbital, is available for protonation or coordination to metal centers, a characteristic that distinguishes its reactivity from simple benzene (B151609) derivatives.

The ester functional group, specifically a methyl acetate, is a classic platform for a wide array of chemical transformations. It can undergo hydrolysis, transesterification, and reduction, and the adjacent methylene (B1212753) group possesses a degree of acidity that can be exploited in condensation reactions. The interplay between the electron-withdrawing nature of the pyridin-4-yl group and the phenyl ring influences the reactivity of the benzylic position and the ester carbonyl. This intricate electronic relationship makes Phenyl(pyridin-4-yl)methyl acetate a valuable substrate for studying the subtle effects of heterocyclic systems on the reactivity of neighboring functional groups.

The precursor to this ester, phenyl(pyridin-4-yl)methanol (B1605354), is a key intermediate whose synthesis is a critical first step. cymitquimica.comoakwoodchemical.com This alcohol can be synthesized through various established methods, including the Grignard reaction between phenylmagnesium bromide and pyridine-4-carboxaldehyde, or the reduction of phenyl(pyridin-4-yl)methanone. mdpi.com The subsequent esterification to form this compound is typically achieved through standard acylation procedures.

A common and efficient method for the acetylation of alcohols is the use of acetic anhydride (B1165640) in the presence of a base such as pyridine. nih.govresearchgate.net This reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of acetic anhydride. Pyridine serves as a catalyst by activating the acetic anhydride and also as a base to neutralize the acetic acid byproduct. rsc.org The general reaction is as follows:

C₆H₅(C₅H₄N)CHOH + (CH₃CO)₂O → C₆H₅(C₅H₄N)CHOCOCH₃ + CH₃COOH

The efficiency of this transformation is crucial for accessing this compound for further study.

Rationale for Comprehensive Mechanistic and Methodological Inquiry

The unique structural amalgamation within this compound provides a compelling case for detailed mechanistic and methodological investigation. The electronic communication between the electron-deficient pyridine ring and the phenyl group, transmitted through the benzylic carbon, modulates the reactivity of the entire molecule. Understanding these electronic effects is fundamental to predicting and controlling the outcomes of reactions involving this compound.

For instance, the electron-withdrawing nature of the pyridin-4-yl group can influence the stability of potential intermediates in reactions at the benzylic position. This has implications for the development of novel synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions or asymmetric transformations, where the electronic environment of the substrate plays a pivotal role.

Furthermore, the ester moiety itself is a versatile handle for synthetic manipulation. A thorough investigation into its reactivity profile under various conditions (acidic, basic, enzymatic) can reveal pathways to a diverse range of derivatives. For example, the hydrolysis of the ester would yield the parent alcohol, phenyl(pyridin-4-yl)methanol, while transesterification could introduce different alkyl or aryl groups, thereby tuning the compound's properties.

The presence of the pyridine nitrogen also opens up avenues for quaternization or N-oxide formation, which can dramatically alter the molecule's solubility, electronic properties, and reactivity in subsequent synthetic steps. A comprehensive inquiry into these transformations is therefore essential for unlocking the full synthetic potential of this compound.

Current Research Landscape and Future Directions for the Compound

While direct and extensive research focused solely on this compound is not yet voluminous, the structural motif it represents is highly relevant in contemporary organic synthesis and medicinal chemistry. Pyridine-containing compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their ability to engage in hydrogen bonding and coordinate with metal ions.

Current research on structurally related compounds provides a strong indication of the potential applications and future research directions for this compound. For example, the development of novel inhibitors for enzymes often involves scaffolds that can interact with specific residues in the active site. The combination of aromatic and heterocyclic rings in this compound provides a three-dimensional structure that could be tailored to fit into such binding pockets. acs.orgacs.org

Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: The unique electronic properties of this compound make it an ideal substrate for testing and developing new synthetic reactions. This includes asymmetric catalysis to produce enantiomerically pure derivatives, which is of paramount importance in the pharmaceutical industry.

Medicinal Chemistry Applications: The core structure of this compound can serve as a starting point for the synthesis of libraries of new compounds to be screened for biological activity. Modifications to the phenyl ring, the pyridine ring, and the ester group could lead to the discovery of new therapeutic agents.

Materials Science: The pyridyl group's ability to coordinate with metals suggests that this compound and its derivatives could be explored as ligands for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24929-18-8

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

[phenyl(pyridin-4-yl)methyl] acetate

InChI

InChI=1S/C14H13NO2/c1-11(16)17-14(12-5-3-2-4-6-12)13-7-9-15-10-8-13/h2-10,14H,1H3

InChI Key

QRFRQXFDNNTMOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C2=CC=NC=C2

Origin of Product

United States

Advanced Synthetic Strategies for Phenyl Pyridin 4 Yl Methyl Acetate and Analogues

Direct Synthetic Routes to the Core Structure

The creation of the fundamental Phenyl(pyridin-4-yl)methyl acetate (B1210297) framework relies on robust and efficient chemical reactions. These methods are primarily centered around the formation of the critical ester bond and the construction of the substituted methane (B114726) scaffold.

Mechanistic Considerations in Ester Bond Formation

The formation of the ester linkage in Phenyl(pyridin-4-yl)methyl acetate is a pivotal step in its synthesis. This transformation typically involves the reaction of a carboxylic acid with an alcohol, often facilitated by a catalyst. The mechanism of this esterification can proceed through several pathways, largely dependent on the reaction conditions and the nature of the substrates.

One common method is the Fischer-Speier esterification, which involves treating a carboxylic acid and an alcohol with an acid catalyst. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Alternatively, the use of coupling agents can facilitate ester bond formation under milder conditions. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the alcohol. This approach is particularly useful for sensitive substrates that may not tolerate the harsh conditions of acid-catalyzed esterification. The choice of coupling agent and reaction conditions can significantly influence the yield and purity of the final product.

Carbon-Carbon Coupling Methodologies for Substituted Methane Scaffolds

The construction of the diphenylmethane (B89790) core, where one of the phenyl groups is replaced by a pyridine (B92270) ring, is another crucial aspect of the synthesis. Modern organic synthesis offers a variety of powerful carbon-carbon bond-forming reactions to achieve this.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. evitachem.com For the synthesis of this compound precursors, this could involve coupling a pyridine-containing boronic acid with a phenyl halide or vice versa. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on both the phenyl and pyridine rings, enabling the synthesis of a diverse library of analogues.

Another powerful tool is the Negishi coupling, which utilizes an organozinc reagent and an organohalide, also catalyzed by a palladium or nickel complex. This method is known for its high functional group tolerance and stereospecificity.

Furthermore, direct arylation reactions have emerged as an atom-economical alternative. These reactions involve the direct coupling of a C-H bond of one aromatic ring with a C-X (where X is a halide or triflate) bond of another, obviating the need for pre-functionalized starting materials like organoboron or organozinc compounds.

Reaction Type Catalyst/Reagent Key Features
Fischer-Speier Esterification Acid Catalyst (e.g., H₂SO₄) Reversible, requires removal of water
Suzuki-Miyaura Coupling Palladium Catalyst, Base High functional group tolerance
Negishi Coupling Palladium or Nickel Catalyst High functional group tolerance, stereospecific
Direct Arylation Palladium or other Transition Metal Catalysts Atom-economical, avoids pre-functionalization

Enantioselective Synthesis and Stereocontrol

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of significant importance. This involves the use of chiral catalysts or auxiliaries to control the formation of a specific enantiomer.

Biocatalytic Kinetic Resolution: Engineering of Lipase (B570770) Mutants for Enantioselectivity

Biocatalysis, particularly the use of enzymes like lipases, offers a green and highly selective approach to obtain enantiomerically pure compounds. Kinetic resolution is a common strategy where an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

In the context of this compound, a racemic mixture of the corresponding alcohol, phenyl(pyridin-4-yl)methanol (B1605354), can be subjected to lipase-catalyzed acylation. The lipase will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, to form (R)-Phenyl(pyridin-4-yl)methyl acetate, while the (S)-alcohol remains largely unreacted. The success of this resolution depends on the enantioselectivity of the lipase.

To enhance the efficiency and selectivity of this process, protein engineering techniques can be employed to create lipase mutants with improved properties. Through site-directed mutagenesis, specific amino acid residues in the active site of the lipase can be altered to better accommodate the substrate and favor the transformation of one enantiomer over the other. This can lead to significantly higher enantiomeric excesses (ee) of both the product and the unreacted starting material. For example, lipases such as those from Candida antarctica (CALB) and Pseudomonas cepacia have been successfully used in the kinetic resolution of various secondary alcohols. mdpi.commdpi.com

Asymmetric Catalytic Hydrogenation of Ketone Precursors

An alternative and highly efficient route to enantiomerically enriched this compound is the asymmetric hydrogenation of the corresponding prochiral ketone, phenyl(pyridin-4-yl)methanone. This reaction utilizes a chiral transition metal catalyst to stereoselectively add hydrogen across the carbonyl double bond, producing a chiral alcohol with high enantiopurity.

Catalysts for this transformation are typically composed of a transition metal, such as rhodium, ruthenium, or iridium, coordinated to a chiral ligand. mdpi.com The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The choice of metal, ligand, and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) is crucial for achieving high conversion and enantioselectivity.

Once the enantiomerically enriched alcohol is obtained, it can be readily converted to the corresponding acetate ester through standard esterification procedures, preserving the stereochemical integrity of the chiral center.

Chiral Auxiliary-Mediated Methodologies for Stereoselective Formation

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. After the desired stereocenter has been established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

In the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the stereochemistry of a key bond-forming reaction. For instance, an achiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions, such as an alkylation or an addition to a carbonyl group, would then proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary would afford the desired enantiomer of the target molecule. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis. documentsdelivered.com

Compound Names

Compound Name
This compound
Phenyl(pyridin-4-yl)methanol
Phenyl(pyridin-4-yl)methanone
(R)-Phenyl(pyridin-4-yl)methyl acetate
(S)-Phenyl(pyridin-4-yl)methanol

Precursor Utility in Pyridine-4-yl Derivative Synthesis

The strategic construction of substituted pyridines often hinges on the clever manipulation of precursor molecules. In the context of this compound and its analogues, the use of pyridin-4-yl nonaflates and pyridin-4-ol derivatives has emerged as a powerful approach, offering versatility and control over the final molecular architecture.

Exploitation of Pyridin-4-yl Nonaflates as Advanced Intermediates

Pyridin-4-yl nonaflates have been identified as exceptionally versatile intermediates in the synthesis of substituted pyridine derivatives. Their utility stems from the nonafluorobutanesulfonyl (nonaflate) group being an excellent leaving group in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds at the 4-position of the pyridine ring.

A robust method for the synthesis of these crucial precursors involves a four-component reaction. This protocol combines lithiated alkoxyallenes, nitriles, and carboxylic acids to first generate highly substituted pyridin-4-ol derivatives. chim.it The subsequent in-situ or separate treatment of these pyridin-4-ols with a nonafluorobutanesulfonylating agent furnishes the corresponding pyridin-4-yl nonaflates. chim.it This multi-component approach allows for the rapid assembly of complex pyridine cores with a handle for further functionalization.

The true synthetic power of pyridin-4-yl nonaflates is realized in their subsequent transformations. Palladium-catalyzed reactions, such as the Sonogashira coupling, allow for the introduction of various substituents, including alkynyl groups. researchgate.net For the synthesis of a this compound analogue, a pyridin-4-yl nonaflate could be coupled with a suitable phenylacetylene (B144264) derivative.

Table 1: Palladium-Catalyzed Reactions of Pyridin-4-yl Nonaflates

Reactant 1 Reactant 2 Catalyst System Product Type Reference
Pyridin-4-yl nonaflate Terminal alkyne Pd(PPh₃)₄, CuI Alkynyl-substituted pyridine researchgate.net

The hydrogenolysis of the resulting phenyl-substituted pyridine derivatives can also be achieved, further expanding the diversity of accessible analogues. researchgate.net This strategic use of pyridin-4-yl nonaflates provides a reliable and flexible pathway to a wide array of functionalized pyridine compounds.

Strategic Routes via Pyridin-4-ol Derivatives

Pyridin-4-ol derivatives are not only the direct precursors to the aforementioned nonaflates but also serve as valuable intermediates in their own right. The synthesis of these compounds can be achieved through a flexible three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids. chim.it This method is notable for its ability to accommodate a wide range of substituents, leading to a diverse library of pyridin-4-ol building blocks.

The tautomeric nature of these compounds, existing in equilibrium between the pyridin-4-ol and pyridin-4-one forms, can present challenges in purification. chim.it However, their conversion to the more synthetically tractable nonaflates or triflates circumvents this issue. The hydroxyl group of the pyridin-4-ol can be readily converted into a perfluoroalkanesulfonate, which then acts as a leaving group for subsequent cross-coupling reactions. beilstein-journals.org

For instance, pyridine-3,4-diols can be transformed into the corresponding pyridinediyl bistriflates or -nonaflates. beilstein-journals.org These activated intermediates can then undergo palladium-catalyzed coupling reactions with various partners, such as alkynes, to introduce substituents at the 3- and 4-positions of the pyridine ring. beilstein-journals.org While this specific example relates to di-substituted pyridines, the underlying principle of activating a pyridin-4-ol for subsequent functionalization is a key strategy.

Table 2: Synthesis of Pyridin-4-ol Derivatives

Starting Materials Reaction Type Product Key Features Reference

By strategically employing pyridin-4-ol derivatives, either directly or through their conversion to highly reactive nonaflates, chemists can access a broad spectrum of this compound analogues and other complex pyridine-containing molecules. This precursor-based approach underscores the elegance and efficiency of modern synthetic organic chemistry.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Phenyl Pyridin 4 Yl Methyl Acetate

Transformations Involving the Pyridine (B92270) Ring System

The pyridine ring in phenyl(pyridin-4-yl)methyl acetate (B1210297) is a key functional group that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Direct C-H functionalization of pyridines is a powerful and atom-economical strategy for creating new carbon-carbon bonds. researcher.life Palladium-catalyzed C-H arylation has emerged as a significant method for this purpose. nih.govnih.gov The regioselectivity of these reactions is often governed by the electronic properties of the C-H bonds and the pyridine ring itself. nih.gov

For many pyridine substrates, C-4 arylation is favored. This is attributed to electronic repulsion between the lone pair of the nitrogen atom and the polarized carbon-palladium bond, which disfavors arylation at the C-2 and C-6 positions. nih.gov The presence of an electron-withdrawing group at the 3-position of the pyridine ring can further enhance the acidity of the C-4 C-H bond, facilitating C-4 arylation. nih.gov

Various palladium catalysts and reaction conditions have been developed for the C-H arylation of pyridines. nih.govnih.gov For example, diaryliodonium salts have been used as arylating agents in palladium-catalyzed C-H arylation reactions. nih.gov Kinetic studies of these reactions have provided insights into the reaction mechanism, suggesting that the turnover-limiting step can be the oxidation of a dimeric palladium intermediate by the diaryliodonium salt. nih.gov A Hammett study of the arylation of 3-methyl-2-phenylpyridine (B78825) with diaryliodonium salts showed a positive ρ value, indicating that the reaction is accelerated by electron-withdrawing groups on the arylating reagent. nih.gov

Recent advancements have also led to highly efficient methods for the C-4 selective (hetero)arylation of pyridines using N-aminopyridinium salts. researchgate.net These reactions can proceed at room temperature without the need for a catalyst or an oxidant, allowing for the installation of various electron-rich (hetero)aryl groups. researchgate.net

Table 3: Factors Influencing Regioselectivity in Pyridine C-H Arylation

FactorInfluence on Regioselectivity
Electronic RepulsionDisfavors C-2 and C-6 arylation due to repulsion between the nitrogen lone pair and the C-Pd bond. nih.gov
Electron-Withdrawing Groups (EWGs)EWGs at the 3-position increase the acidity of the C-4 C-H bond, promoting C-4 arylation. nih.gov
Steric HindranceBulky substituents can influence the position of arylation.
Catalyst and ReagentsThe choice of catalyst and arylating agent can impact the outcome of the reaction. nih.govresearchgate.net

The nitrogen atom of the pyridine ring in phenyl(pyridin-4-yl)methyl acetate is a nucleophilic center and can participate in various reactions, including quaternization. Quaternization involves the reaction of the pyridine nitrogen with an alkylating agent, leading to the formation of a pyridinium (B92312) salt.

Studies on the quaternization of sugar sulfonates with various heterocyclic amines, including pyridine, have provided insights into the factors influencing this reaction. nih.gov The reaction of a sugar derivative with a tosyl leaving group and pyridine resulted in the formation of the corresponding pyridinium tosylate. nih.gov The yield and rate of the quaternization reaction are affected by steric hindrance on the amine. For instance, 2-methylpyridine (B31789) gave a lower yield compared to pyridine, indicating that the methyl group at the C-2 position hinders the substitution reaction. nih.gov

The basicity and nucleophilicity of the amine also play a role. A comparison between pyridine and isoquinoline (B145761), which have similar basicities, showed similar yields in quaternization reactions, although the reaction with isoquinoline was significantly slower. nih.gov In contrast, 4-(N,N-dimethylamino)pyridine (DMAP), which is a stronger base and nucleophile than pyridine, surprisingly resulted in a lower yield in a particular quaternization reaction, suggesting that other factors can also be at play. nih.gov

The nature of the leaving group on the alkylating agent also influences the reaction. For example, quaternization of a sugar derivative with a mesyl leaving group using pyridine and 2-methylpyridine gave noticeably lower yields compared to the corresponding reactions with a tosyl leaving group. nih.gov

Reactivity at the Benzylic Carbon Center

The benzylic carbon of this compound is a focal point for a variety of chemical transformations. Its unique position, flanked by both a phenyl and a pyridin-4-yl group, dictates its reactivity profile, making it susceptible to both radical and organometallic-mediated reactions.

Radical-Mediated Processes

The benzylic C-H bond in structures analogous to this compound is relatively weak, with bond dissociation energies (BDEs) around 90 kcal/mol. youtube.com This is considerably weaker than typical primary (100 kcal/mol) or secondary (96 kcal/mol) C-H bonds, making it a prime target for radical abstraction. youtube.com The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the adjacent π-system of the phenyl ring. youtube.commasterorganicchemistry.com This inherent stability facilitates its formation and subsequent participation in various chemical reactions.

The generation of a benzylic radical from a precursor like this compound can be initiated by heat or light, often in the presence of a radical initiator such as peroxides. youtube.com Once formed, this radical can engage in several reaction pathways. For instance, in the presence of a suitable halogen source like N-bromosuccinimide (NBS), a selective bromination at the benzylic position is expected to occur via a free-radical chain mechanism. youtube.com

Furthermore, the reactivity of benzyl (B1604629) radicals with nitrogen-containing aromatic systems, such as pyridine and its derivatives, has been documented. For example, studies on the reaction of benzyl radicals with acridine, a polycyclic heteroaromatic compound containing a pyridine ring, have shown that radical addition to the aromatic system can occur. rsc.org This suggests that the benzylic radical derived from this compound could potentially react with other molecules in a similar fashion, leading to the formation of new carbon-carbon bonds.

The general scheme for a radical-mediated process at the benzylic carbon can be summarized in the following table:

StepDescriptionExample
Initiation Formation of a radical initiator (e.g., from peroxide).ROOR → 2 RO•
Propagation Abstraction of the benzylic hydrogen by the initiator radical to form a resonance-stabilized benzylic radical.This compound + RO• → this compound radical + ROH
Propagation Reaction of the benzylic radical with a trapping agent.This compound radical + Br₂ → Phenyl(pyridin-4-yl)bromomethyl acetate + Br•
Termination Combination of two radicals to form a stable molecule.2 Br• → Br₂

It is important to note that for such radical reactions to occur, the presence of at least one hydrogen atom at the benzylic position is a prerequisite. masterorganicchemistry.com

Metal-Catalyzed Coupling Reactions

The benzylic position of this compound is also amenable to a variety of metal-catalyzed cross-coupling reactions. In these transformations, the acetate group can function as a leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Nickel and palladium catalysts have been shown to be particularly effective for the cross-coupling of secondary benzylic electrophiles. acs.orgorganic-chemistry.orgescholarship.org

Extensive research on the nickel-catalyzed cross-coupling of secondary benzylic ethers and esters has demonstrated that these substrates can readily participate in Kumada, Negishi, and Suzuki-type reactions. escholarship.orgacs.org These reactions often proceed with high stereochemical fidelity, suggesting a polar, two-electron oxidative addition mechanism that avoids the formation of radical intermediates. escholarship.orgacs.org The coordination of the aromatic substituent to the nickel catalyst is believed to accelerate the reaction. acs.org

Similarly, palladium-catalyzed cross-coupling reactions of secondary benzylic bromides with Grignard reagents (Kumada-Corriu coupling) have been developed. organic-chemistry.orgacs.org The use of specific ligands, such as Xantphos, has been shown to minimize side reactions like β-hydride elimination and promote the desired cross-coupling with inversion of configuration. organic-chemistry.org Palladium complexes have also been successfully employed for the nucleophilic substitution of benzylic esters with malonates and amines. organic-chemistry.org

The general catalytic cycle for a metal-catalyzed cross-coupling reaction involving a benzylic acetate can be illustrated as follows:

StepDescription
Oxidative Addition The low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-oxygen bond of the benzylic acetate.
Transmetalation The organometallic coupling partner (e.g., an organoboron, organozinc, or Grignard reagent) transfers its organic group to the metal center.
Reductive Elimination The two organic groups on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active metal catalyst.

The following table summarizes some examples of metal-catalyzed cross-coupling reactions applicable to secondary benzylic esters:

Reaction TypeCatalyst System (Example)Coupling Partner (Example)Product Type
Suzuki-Miyaura Coupling Nickel(II) salt and phosphine (B1218219) ligandArylboronic acidDiarylalkane
Kumada-Corriu Coupling Palladium catalyst with Xantphos ligandAryl Grignard reagentDiarylalkane
Negishi Coupling Nickel catalystOrganozinc reagentAryl-alkyl compound

These reactions provide a powerful tool for the synthesis of complex molecules containing the phenyl(pyridin-4-yl)methyl motif from the readily accessible acetate precursor.

Cutting Edge Spectroscopic and Structural Characterization of Phenyl Pyridin 4 Yl Methyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For Phenyl(pyridin-4-yl)methyl acetate (B1210297), a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridinyl rings, the methine proton, and the methyl protons of the acetate group. The pyridinyl protons are typically the most deshielded due to the electron-withdrawing effect of the nitrogen atom. The two protons ortho to the nitrogen (H-2' and H-6') would appear as a doublet at the lowest field, around 8.5-8.7 ppm. The protons meta to the nitrogen (H-3' and H-5') would appear as another doublet at a higher field, approximately 7.2-7.4 ppm. The protons of the phenyl ring would likely appear as a multiplet in the range of 7.3-7.5 ppm. The benzylic methine proton (-CH), being adjacent to two aromatic rings and an oxygen atom, is expected to resonate as a singlet around 6.0-6.5 ppm. The methyl protons of the acetate group (-COCH₃) would give a sharp singlet at a much higher field, typically around 2.1-2.2 ppm.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the ester is the most deshielded carbon, expected in the 170-171 ppm region. The carbons of the pyridine (B92270) ring would appear at lower fields, with C-2' and C-6' around 150 ppm and C-4' (the carbon attached to the methine) being significantly deshielded. The phenyl ring carbons would resonate in the typical aromatic region of 125-140 ppm. The benzylic methine carbon is anticipated around 75-80 ppm, and the acetate methyl carbon would be found at high field, around 21 ppm.

Predicted ¹H NMR Data (in CDCl₃)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridinyl H-2', H-6' 8.60 d
Phenyl H-2, H-3, H-4, H-5, H-6 7.45 - 7.30 m
Pyridinyl H-3', H-5' 7.25 d
Methine CH 6.20 s

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Acetate) 170.5
Pyridinyl C-2', C-6' 150.0
Pyridinyl C-4' 148.0
Phenyl C-1 138.0
Phenyl C-2, C-3, C-4, C-5, C-6 129.5 - 127.0
Pyridinyl C-3', C-5' 122.0
Methine CH 77.0

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This would definitively link the proton signals of the phenyl and pyridinyl rings to their corresponding carbon atoms. For instance, it would show a cross-peak between the methine proton signal (~6.20 ppm) and the methine carbon signal (~77.0 ppm), and another between the acetate methyl protons (~2.15 ppm) and the methyl carbon (~21.2 ppm). columbia.edu

A correlation from the methine proton (CH) to the carbonyl carbon (C=O) of the acetate group, confirming the ester linkage.

Correlations from the methine proton to the C-1 of the phenyl ring and C-4' of the pyridine ring, confirming the connectivity of the three core fragments.

Correlations from the acetate methyl protons (CH₃) to the carbonyl carbon (C=O).

Correlations from the pyridinyl protons (H-3', H-5') to the C-4' carbon, and from the phenyl protons to the C-1 carbon.

Since Phenyl(pyridin-4-yl)methyl acetate possesses a stereocenter at the methine carbon, it exists as a pair of enantiomers. While standard NMR cannot distinguish between enantiomers, advanced techniques using chiral solvating agents could be employed.

Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to investigate the molecule's preferred conformation in solution by detecting protons that are close in space. mdpi.com For instance, NOE correlations might be observed between the methine proton and the ortho-protons of the phenyl ring (H-2, H-6) and the pyridinyl ring (H-3', H-5'), providing insights into the rotational preferences around the C-C single bonds. mdpi.com The rotation of the phenyl and pyridinyl rings relative to the rest of the molecule influences the chemical environment and can be studied through the observation of through-space NOE contacts. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₄H₁₃NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer are commonly used for such determinations. rsc.org

Predicted HRMS Data

Ion Formula Calculated m/z
[M+H]⁺ C₁₄H₁₄NO₂⁺ 228.1019

Under ionization conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion undergoes fragmentation into smaller, characteristic ions. Analyzing these fragments helps to confirm the structure.

For this compound, several key fragmentation pathways can be predicted:

Loss of the Acetoxy Group: A primary fragmentation would be the cleavage of the C-O bond to lose an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (CH₃COOH, 60 Da), leading to the formation of a stable diphenylmethyl-type carbocation (phenyl(pyridin-4-yl)methyl cation) at m/z 168. This ion would be highly stabilized by resonance across both aromatic rings.

Formation of an Acylium Ion: Cleavage of the ester can also lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43. This is a very common fragment for acetate esters. chemguide.co.uk

Fragmentation of the Pyridine Ring: The pyridine ring can undergo its characteristic fragmentations, including the loss of HCN (27 Da).

Formation of the Tropylium (B1234903) Ion: The phenylmethyl portion of the molecule can rearrange to form the stable tropylium ion [C₇H₇]⁺ at m/z 91.

A proposed fragmentation scheme would show the molecular ion at m/z 227 (under EI) or the protonated molecule at m/z 228 (under ESI), which then fragments to produce the major ions discussed.

Predicted Major Fragments in Mass Spectrum

m/z Proposed Fragment Identity
227 [M]⁺• (Molecular Ion)
168 [M - OCOCH₃]⁺ or [M - H - COCH₂]⁺
91 [C₇H₇]⁺ (Tropylium ion)
78 [C₅H₄N]⁺ (Pyridinyl cation)

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its key structural features: the ester group, the phenyl ring, and the pyridine ring.

The most prominent feature would be the strong absorption from the ester carbonyl (C=O) stretch, typically appearing in the range of 1735-1750 cm⁻¹. The exact position is sensitive to the electronic environment. The C-O stretching vibrations of the ester group are also characteristic, expected to produce strong bands in the 1200-1300 cm⁻¹ region.

The aromatic nature of the phenyl and pyridine rings gives rise to several distinct signals. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). In-plane C=C and C=N stretching vibrations within the rings will appear in the 1450-1600 cm⁻¹ region. Additionally, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings and are expected in the 690-900 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3000 - 3100Medium to Weak
Ester C=OStretch1735 - 1750Strong
Aromatic C=C / Pyridine C=NStretch1450 - 1600Medium to Strong
Ester C-OStretch1200 - 1300Strong
Aromatic C-HOut-of-plane bend690 - 900Medium to Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by probing the electronic transitions between molecular orbitals. For this compound, the absorption of UV light is expected to promote electrons from lower-energy bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

The primary chromophores in this molecule are the phenyl and pyridine rings. These aromatic systems are responsible for strong π → π* transitions, which are typically observed in the UV region. For similar phenyl- and pyridine-containing compounds, these high-intensity absorptions often occur below 300 nm. researchgate.net

The carbonyl group of the ester and the nitrogen atom of the pyridine ring also possess non-bonding electrons (n-electrons). Consequently, weaker n → π* transitions are also possible. These transitions are formally forbidden and thus have much lower intensity than π → π* transitions, often appearing as shoulders on the main absorption bands or at longer wavelengths. researchgate.net The electronic absorption bands for compounds with similar structures are often found in the 250 to 390 nm range. researchgate.net

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can also be informative. Molecules containing pyridine and phenyl groups can exhibit fluorescence, although the efficiency (quantum yield) can vary greatly depending on the rigidity of the structure and the nature of the electronic states. The fusion of heterocyclic rings can lead to rigid, planar structures that often interact more efficiently with light, potentially enhancing fluorescence. researchgate.net

Table 2: Expected Electronic Transitions for this compound

Transition TypeAssociated Functional GroupsExpected Wavelength Range
π → πPhenyl Ring, Pyridine Ring< 300 nm
n → πEster Carbonyl, Pyridine Nitrogen> 300 nm (often weak)

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would yield a wealth of structural information for this compound, including bond lengths, bond angles, and torsional angles, confirming its molecular connectivity and conformation.

Analysis of structurally related compounds provides a strong basis for predicting the key features that would be observed. For instance, the crystal structure of a similar acylal, 1-acetoxy-4-methylphenyl methyl acetate, was solved in the monoclinic space group P2₁/c. researchgate.net For another related structure containing both pyridine and phenyl rings, the dihedral angle between the rings was found to be 55.68°. researchgate.net

Table 3: Representative Crystallographic Parameters from a Structurally Related Acylal (1-acetoxy-4-methylphenyl methyl acetate) researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.643(2)
b (Å)20.546(6)
c (Å)7.783(2)
β (°)112.206(2)
Volume (ų)1131.50(5)
Z (molecules/unit cell)4

Computational Chemistry and Theoretical Investigations of Phenyl Pyridin 4 Yl Methyl Acetate

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the intrinsic properties of a molecule. These approaches model the electronic structure of a compound, which in turn governs its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing solely on the isolated Phenyl(pyridin-4-yl)methyl acetate (B1210297) molecule are not widely available in published literature, the application of this theory would be a standard approach to elucidate its fundamental properties.

A typical DFT analysis would involve the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). From this optimized geometry, a wealth of information can be derived, including:

Bond lengths, bond angles, and dihedral angles: These parameters define the molecule's shape and steric profile.

Electronic properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Phenyl(pyridin-4-yl)methyl acetate, the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the acetate group would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Vibrational frequencies: Theoretical calculation of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and identify characteristic functional groups.

These fundamental properties, once calculated, would serve as the basis for understanding the molecule's behavior in more complex environments, such as in solution or within an enzyme's active site.

Exploration of Reaction Transition States and Energy Landscapes

Understanding the mechanism of a chemical reaction involving this compound, such as its hydrolysis, requires the exploration of the reaction's energy landscape. Computational methods, again often employing DFT, can be used to locate and characterize the transition state (TS) of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For the hydrolysis of this compound, theoretical studies could model the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. The difference in energy between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. nih.gov Such studies can elucidate whether the reaction proceeds in a single step or through multiple intermediates, providing a detailed mechanistic picture. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemistry provides a static picture of a molecule, molecular modeling and dynamics simulations allow for the study of its dynamic behavior. This is particularly important when considering the interaction of this compound with other molecules, such as in a biological system.

Molecular dynamics (MD) simulations have been instrumental in understanding the enzymatic kinetic resolution of racemic this compound. nih.govresearchgate.net The wild-type Candida antarctica lipase (B570770) B (CALB) is inefficient at hydrolyzing this bulky substrate due to steric hindrance from the Trp104 residue in its active site. nih.gov MD simulations can model the entry and binding of the substrate into the enzyme's catalytic pocket. These simulations show how the flexibility of both the enzyme and the substrate influences the binding orientation and the subsequent catalytic steps. nih.govresearchgate.net

By running simulations over time (typically nanoseconds to microseconds), researchers can observe the conformational changes of the enzyme-substrate complex and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For this compound, MD simulations have helped to visualize how the phenyl and pyridyl rings position themselves within the active site, providing a rationale for the observed enantioselectivity of engineered enzymes. nih.govresearchgate.net

In Silico Rational Design for Biocatalytic Optimization

A significant application of computational chemistry to this compound has been in the field of biocatalyst engineering. In silico rational design uses computational methods to predict mutations in an enzyme that will enhance its activity or selectivity for a specific substrate.

For the kinetic resolution of this compound, researchers used rational design to improve the performance of CALB. nih.gov Recognizing the steric clash with Trp104, an initial mutation (W104A) was made to enlarge the binding pocket. This resulted in a successful kinetic resolution with a high enantiomeric excess for the (S)-enantiomer. nih.gov

Further computational work focused on an "electronic effect-guided rational design strategy" to enhance this selectivity. This approach involves identifying residues in the active site that can form favorable electronic interactions (e.g., pi-pi stacking, cation-pi interactions) with the pyridyl ring of the substrate. By introducing mutations that strengthen these interactions for one enantiomer over the other, the enzyme's enantioselectivity can be fine-tuned. Molecular docking and MD simulations are used to screen potential mutants in silico before they are created and tested in the laboratory, saving significant time and resources. nih.govnih.gov

The table below summarizes key findings from the rational design of CALB for the resolution of this compound.

Enzyme Variant Key Mutation(s) Rationale for Mutation Observed Outcome for this compound Resolution
Wild-Type CALB--Low activity due to steric hindrance.
W104ATrp104 → AlaEnlarges the substrate-binding pocket to reduce steric clash.Successful kinetic resolution with 91% enantiomeric excess (ee) for the (S)-enantiomer.
Further Optimized MutantsW104A + other mutationsTo enhance electronic interactions with the pyridyl ring.Further improved S-selectivity.

This synergy between computational modeling and experimental work exemplifies the power of in silico methods to guide the optimization of biocatalytic processes.

Chemical Derivatization Strategies for Analytical and Synthetic Applications of Phenyl Pyridin 4 Yl Methyl Acetate

Derivatization for Enhanced Chromatographic Separation and Detection

Derivatization in chromatography is a technique used to chemically modify a compound to produce a new compound, or derivative, which has properties that are more suitable for a given analytical method. research-solution.comlibretexts.org This process can enhance volatility for gas chromatography (GC), improve thermal stability, and increase detection sensitivity for both GC and liquid chromatography (LC). libretexts.orgresearchgate.net For Phenyl(pyridin-4-yl)methyl acetate (B1210297), derivatization can target the pyridine (B92270) nitrogen or the ester functional group to improve its chromatographic behavior and detectability.

Strategies for Gas Chromatography (GC)

For a compound to be analyzed by GC, it must be volatile and thermally stable. researchgate.net While Phenyl(pyridin-4-yl)methyl acetate is reasonably volatile, derivatization can be employed to improve peak shape and sensitivity.

Silylation: This is one of the most common derivatization techniques in GC analysis, where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. libretexts.orgthermofisher.com While this compound lacks highly active hydrogens like those in alcohols or primary amines, silylation reagents can still be relevant. Silylating agents are highly reactive and can react with trace amounts of water or other protic impurities in the sample, which can improve the inertness of the GC system. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often mixed with a catalyst like trimethylchlorosilane (TMCS), are powerful silylating agents. thermofisher.com Pyridine is frequently used as a solvent and catalyst in these reactions as it can act as an acid scavenger, driving the reaction forward. thermofisher.comfishersci.com

Common silylation reagents and their applications are summarized in the table below. Although direct silylation of the this compound molecule is not typical, these reagents are crucial for preparing the sample and system for analysis of pyridine-containing compounds. thermofisher.comthermofisher.comfishersci.com

Reagent/MixtureTarget Functional GroupsPurpose in Analysis
BSTFA + TMCS Alcohols, phenols, carboxylic acids, aminesStrong silylating agent for derivatizing active hydrogen compounds that may be present as impurities. thermofisher.com
MSTFA Alcohols, amines, amides, carboxylic acidsProduces highly volatile TMS derivatives, with byproducts that are also volatile and often elute with the solvent front. thermofisher.com
Tri-Sil HTP (HMDS:TMCS:Pyridine) Carbohydrates, phenols, steroids, organic acids, alcoholsA ready-to-use mixture for one-step derivatization of polar compounds. The pyridine component acts as a catalyst and acid scavenger. fishersci.com
TMSI (N-Trimethylsilylimidazole) Alcohols, phenols, carboxylic acidsA very strong silylating agent, particularly effective for hydroxyl groups. thermofisher.com
This table outlines common silylation reagents used in GC derivatization, which can be relevant for the analysis of samples containing pyridine derivatives.

A study on the silylation of pyridine itself using a zinc catalyst showed that C-H bonds on the pyridine ring can be silylated under certain conditions, suggesting that direct derivatization of the pyridine ring of the target molecule is possible, potentially leading to derivatives with altered chromatographic properties. acs.org

Strategies for Liquid Chromatography (LC)

In High-Performance Liquid Chromatography (HPLC), derivatization is primarily used to enhance the detectability of an analyte, especially when the compound lacks a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection). welch-us.com It can be performed before the column (pre-column) or after the column (post-column). sdiarticle4.com

Quaternization for Enhanced Detection: The nitrogen atom of the pyridine ring in this compound is a prime target for derivatization. It can be quaternized by reacting with an alkylating agent. This introduces a permanent positive charge, which can significantly enhance the response in mass spectrometry (MS) detection. nih.gov Furthermore, if the alkylating agent contains a chromophore or fluorophore, it can dramatically improve UV-Vis or fluorescence detection. researchgate.net For example, reacting the pyridine moiety with a reagent like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) would attach a highly fluorescent naphthalimide group, enabling ultra-sensitive detection. thermofisher.com

Derivatization of the Ester Group: The ester group can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be derivatized with various fluorescent labeling reagents. sci-hub.se Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to form highly fluorescent esters, which can be detected at very low concentrations. nih.gov This two-step derivatization approach provides an alternative route to enhance the detection of this compound.

Derivatization StrategyTarget MoietyReagent ExampleDetection Enhancement
Quaternization Pyridine NitrogenAlkyl halides/sulfonates with chromophores/fluorophoresUV-Vis, Fluorescence, Mass Spectrometry nih.govresearchgate.net
Ester Hydrolysis & Tagging Ester (via carboxylic acid intermediate)Fluorescent hydrazines or alkyl halides (e.g., ADAM)Fluorescence sci-hub.senih.gov
Paternò-Büchi Reaction Pyridine RingAcetylpyridine (acpy) under UV irradiationMass Spectrometry (charge reversal) mdpi.com
This table summarizes potential LC derivatization strategies for this compound to improve detection sensitivity.

Derivatization for Isolation and Purification Techniques

Derivatization can alter the physical properties of a molecule, such as its solubility, acidity/basicity, and volatility, which can be exploited for isolation and purification. libretexts.org

Salt Formation for Extraction: The basic pyridine nitrogen in this compound can be protonated by an acid to form a pyridinium (B92312) salt. This dramatically increases its water solubility, allowing it to be separated from non-basic, non-polar impurities via liquid-liquid extraction. After separation, the pH can be raised to neutralize the salt and regenerate the original compound, which can then be extracted back into an organic solvent. This acid-base extraction is a classic and effective purification technique.

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration. youtube.comyoutube.com For this compound, derivatization is not always necessary, as SPE cartridges with specific sorbents can be used. For instance, a cation-exchange sorbent can be used to retain the protonated (pyridinium) form of the molecule, allowing neutral or anionic impurities to be washed away. The pure compound is then eluted by changing the pH or increasing the ionic strength of the eluting solvent. nih.gov Alternatively, derivatizing the molecule to attach a specific tag could allow for the use of affinity-based SPE sorbents for highly selective purification.

Derivatization for Crystallization: Inducing crystallization is a primary method for purifying solid compounds. libretexts.orgyoutube.com If this compound is difficult to crystallize, it can be converted into a derivative with more favorable crystallization properties. Forming a salt with a well-chosen counter-ion (e.g., a salt with an organic acid like picric acid or a mineral acid) can often yield highly crystalline solids that are easier to purify by recrystallization. nih.gov The original compound can then be regenerated from the purified salt.

Derivatization as a Tool in Multistep Organic Synthesis

Derivatization is the cornerstone of organic synthesis, where a molecule is intentionally transformed into another as part of a larger synthetic route. beilstein-journals.org this compound possesses two key functional groups, the ester and the pyridine ring, that can serve as handles for a wide range of synthetic modifications.

Transformations of the Ester Group: The ester group is a versatile functional handle.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phenyl(pyridin-4-yl)methanol (B1605354) or phenyl(pyridin-4-yl)acetic acid, respectively. These alcohol and carboxylic acid derivatives are valuable intermediates for further reactions, such as oxidation, reduction, or conversion to other functional groups like amides or other esters.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. gcms.cz This allows for the modification of the ester portion of the molecule.

Transformations involving the Pyridine Ring: The pyridine ring, while relatively unreactive, can be activated for further functionalization. rsc.org

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.orgyoutube.com The resulting N-oxide is much more reactive towards both electrophilic and nucleophilic substitution on the pyridine ring, opening up a plethora of synthetic possibilities. bohrium.comresearchgate.net For example, it facilitates functionalization at the C-2 and C-4 positions. researchgate.net

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring. beilstein-journals.orgorganic-chemistry.org This can be achieved using transition-metal catalysis to introduce alkyl, aryl, or other groups at specific positions, providing a direct route to more complex pyridine derivatives without the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org

Quaternization: As mentioned for analytical purposes, quaternization of the pyridine nitrogen also plays a role in synthesis. The resulting pyridinium salt is more susceptible to nucleophilic attack, enabling the introduction of various nucleophiles onto the pyridine ring. researchgate.netnih.gov

Starting MoietyDerivatization ReactionProduct TypeSynthetic Utility
EsterHydrolysisCarboxylic Acid / AlcoholIntermediate for amides, further oxidation/reduction
EsterTransesterificationDifferent EsterModification of ester side-chain
Pyridine NitrogenN-OxidationPyridine N-OxideActivation of the pyridine ring for substitution arkat-usa.orgbohrium.com
Pyridine C-H BondC-H FunctionalizationSubstituted PyridineDirect introduction of new functional groups beilstein-journals.orgorganic-chemistry.org
Pyridine NitrogenQuaternizationPyridinium SaltActivation for nucleophilic addition researchgate.net
This table presents key derivatization reactions of this compound for synthetic purposes.

Phenyl Pyridin 4 Yl Methyl Acetate As a Key Chemical Intermediate

Role in the Construction of Complex Heterocyclic Systems

The structure of phenyl(pyridin-4-yl)methyl acetate (B1210297) inherently contains a pyridine (B92270) ring, a fundamental heterocyclic system. This makes the entire molecule a valuable heterocyclic building block for introducing the phenyl(pyridin-4-yl)methyl moiety into larger, more complex structures. However, its principal application as an intermediate, as highlighted in scientific literature, is not typically centered on using it as a reactant to construct new or fused heterocyclic rings. Instead, its utility is focused on the stereoselective reactions at its acetate functional group to create chiral synthons that retain the core heterocyclic structure.

Contribution to Chiral Molecule Synthesis

The most prominent role of phenyl(pyridin-4-yl)methyl acetate is as a prochiral substrate in the enzymatic synthesis of chiral molecules. Its application in kinetic resolution, a method to separate a racemic mixture, is well-documented, particularly for producing enantiomerically pure diarylmethanols.

Detailed Research Findings:

The kinetic resolution of racemic this compound is effectively achieved through hydrolysis catalyzed by lipases, most notably Candida antarctica lipase (B570770) B (CALB). Research has shown that wild-type CALB struggles to efficiently catalyze the hydrolysis of this bulky substrate due to steric hindrance from the Trp104 residue in the enzyme's active site. nih.govfrontiersin.org

To overcome this limitation, protein engineering has been employed. A rationally designed mutant, W104A, where the bulky tryptophan residue is replaced by a smaller alanine, enlarges the substrate-binding pocket. nih.govresearchgate.net This modification allows the enzyme to accommodate the this compound substrate, resulting in a successful kinetic resolution with good yield and high enantioselectivity. nih.govresearchgate.net The S-selectivity of the W104A mutant is attributed to favorable electronic effects between polar residues in the binding pocket and the substrate's pyridyl group. nih.govfrontiersin.org

This enzymatic method provides access to optically active diarylmethanols, which are important chiral intermediates for active pharmaceutical ingredients (APIs). For instance, the lipase-mediated hydrolysis of racemic this compound is a key step in the synthesis of the antihistamine (S)-Bepotastine. nih.gov

Table 1: Enzymatic Kinetic Resolution of this compound

EnzymeReaction TypeSubstrateKey FindingsApplication ExampleCitations
Candida antarctica lipase B (CALB) - W104A MutantHydrolytic Kinetic ResolutionRacemic this compoundThe W104A mutant overcomes the steric hindrance of the wild-type enzyme, enabling successful resolution with high S-enantioselectivity (91% ee).Synthesis of enantioselective diarylmethanols. nih.govfrontiersin.orgresearchgate.net
Candida antarctica lipase B (CAL B)HydrolysisRacemic this compoundThe reaction yields the (S)-alcohol with high enantiomeric excess (98% ee) and an E-value >200, demonstrating excellent selectivity.Synthesis of (S)-Bepotastine precursor. nih.gov

Intermediacy in Organometallic Catalysis

While organometallic catalysis represents a fundamental strategy in modern organic synthesis, the documented applications of this compound as a key intermediate are predominantly centered on biocatalytic transformations. Extensive searches of scientific literature did not yield specific examples of this compound being a pivotal intermediate in common organometallic catalytic cycles such as Suzuki, Heck, or other cross-coupling reactions. Its value is more established in enzymatic processes that leverage its structure for highly selective chiral syntheses.

Advanced Building Block in Fine Chemical Synthesis

This compound serves as an advanced building block in fine chemical synthesis, primarily due to its role as a precursor to valuable chiral molecules. The ability to transform this racemic acetate into an enantiomerically pure alcohol via enzymatic resolution makes it a strategic starting material for the pharmaceutical industry. frontiersin.org

The synthesis of the (S)-phenyl(pyridin-4-yl)methanol intermediate for the production of (S)-Bepotastine is a clear demonstration of its importance. nih.gov This biocatalytic route is advantageous as it avoids the use of heavy metal catalysts and operates under mild conditions, aligning with the principles of green chemistry. nih.gov The resulting chiral alcohol is a high-value product that can be incorporated into the final drug structure, highlighting the role of this compound as a critical entry point to important pharmaceutical agents. The focus on enzymatic methods underscores a shift towards more sustainable and selective manufacturing processes in the fine chemical industry. frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.